5-Bromo-3-(difluoromethyl)-1-methyl-1,2,4-triazole 5-Bromo-3-(difluoromethyl)-1-methyl-1,2,4-triazole
Brand Name: Vulcanchem
CAS No.: 2490401-53-9
VCID: VC4367461
InChI: InChI=1S/C4H4BrF2N3/c1-10-4(5)8-3(9-10)2(6)7/h2H,1H3
SMILES: CN1C(=NC(=N1)C(F)F)Br
Molecular Formula: C4H4BrF2N3
Molecular Weight: 211.998

5-Bromo-3-(difluoromethyl)-1-methyl-1,2,4-triazole

CAS No.: 2490401-53-9

Cat. No.: VC4367461

Molecular Formula: C4H4BrF2N3

Molecular Weight: 211.998

* For research use only. Not for human or veterinary use.

5-Bromo-3-(difluoromethyl)-1-methyl-1,2,4-triazole - 2490401-53-9

Specification

CAS No. 2490401-53-9
Molecular Formula C4H4BrF2N3
Molecular Weight 211.998
IUPAC Name 5-bromo-3-(difluoromethyl)-1-methyl-1,2,4-triazole
Standard InChI InChI=1S/C4H4BrF2N3/c1-10-4(5)8-3(9-10)2(6)7/h2H,1H3
Standard InChI Key NRJMGJPWVDXPLQ-UHFFFAOYSA-N
SMILES CN1C(=NC(=N1)C(F)F)Br

Introduction

5-Bromo-3-(difluoromethyl)-1-methyl-1,2,4-triazole is a synthetic organic compound belonging to the triazole family, which has garnered significant attention in recent years due to its potential applications in pharmaceuticals and organic synthesis. This compound is characterized by its molecular formula, C₄H₄BrF₂N₃, and its structure includes a bromine atom and a difluoromethyl group attached to the triazole ring .

Synthesis and Preparation

The synthesis of 5-Bromo-3-(difluoromethyl)-1-methyl-1,2,4-triazole typically involves several steps, starting from simpler triazole derivatives. While specific synthesis pathways for this compound are not extensively detailed in available literature, general methods for triazole derivatives often involve reactions such as alkylation, halogenation, and the introduction of fluorinated groups through various reagents .

Applications and Future Directions

Given the general interest in fluorinated triazoles for their enhanced biological activities, 5-Bromo-3-(difluoromethyl)-1-methyl-1,2,4-triazole could potentially serve as a precursor or intermediate in the synthesis of more complex molecules with therapeutic applications. Further research is needed to explore its specific properties and potential uses.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator